molecular formula C21H16O8 B054355 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate CAS No. 5995-97-1

5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B054355
CAS No.: 5995-97-1
M. Wt: 396.3 g/mol
InChI Key: YFPWPHUQAVBEHF-UHFFFAOYSA-N
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Description

5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate is a multi-acetylated chromen-4-one derivative, a class of compounds recognized as important structural scaffolds in medicinal chemistry . Chromen-4-one cores are frequently investigated for their wide range of potential biological activities, which can include anticancer, antioxidant, and anti-inflammatory properties . The specific acetylated structure of this compound suggests its value as a key synthetic intermediate or a protected form in multi-step organic synthesis, particularly in the development of novel flavonoid or coumarin-based molecules where selective deprotection can be utilized . Researchers are exploring chromen-4-one derivatives as inhibitors of critical biological targets; for instance, some compounds in this class have been designed to act as inhibitors of anti-apoptotic Bcl-2 family proteins, which are prominent in oncology research for inducing programmed cell death in cancer cells . The biological profile of such compounds is highly dependent on the substitution pattern on the core scaffold. As a research chemical, this compound is offered for the purpose of further scientific investigation and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the scientific literature for specific studies on this and related compounds.

Properties

IUPAC Name

[4-(5,7-diacetyloxy-4-oxochromen-3-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O8/c1-11(22)27-15-6-4-14(5-7-15)17-10-26-18-8-16(28-12(2)23)9-19(29-13(3)24)20(18)21(17)25/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPWPHUQAVBEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347574
Record name 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5995-97-1
Record name 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2',4'-Dihydroxyacetophenone Derivatives

The chromenone backbone is synthesized via acid-catalyzed cyclization of 2',4'-dihydroxyacetophenone. In a representative procedure, 2',4'-dihydroxyacetophenone (10 mmol) is heated with acetic anhydride (30 mL) at 120°C for 6 hours, yielding 5,7-diacetoxy-4H-chromen-4-one. The reaction proceeds through keto-enol tautomerism, with acetic anhydride acting as both solvent and acetylating agent. Yield: 82%.

Alternative Route via Claisen-Schmidt Condensation

A chalcone intermediate is formed by condensing 2-hydroxyacetophenone with 4-acetoxybenzaldehyde in ethanol containing NaOH (20%). Cyclization with concentrated H₂SO₄ at 0°C produces 3-(4-acetoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one. This method avoids premature acetylation, enabling selective functionalization.

Introduction of the 4-Acetoxyphenyl Group

Suzuki-Miyaura Cross-Coupling

A brominated chromenone intermediate (5,7-diacetoxy-3-bromo-4H-chromen-4-one) is coupled with 4-acetoxyphenylboronic acid under Pd(PPh₃)₄ catalysis. The reaction employs a 2:1 mixture of DMF/H₂O at 80°C, with K₂CO₃ (3 equiv) as base. After 12 hours, the product is isolated via column chromatography (hexane/EtOAc 3:1). Yield: 75%.

Ullmann-Type Coupling

For substrates sensitive to palladium, a copper-mediated Ullmann coupling is employed. 3-Iodo-5,7-diacetoxy-4H-chromen-4-one reacts with 4-acetoxyphenol in DMSO at 120°C with CuI (10 mol%) and 1,10-phenanthroline (20 mol%). The reaction achieves 68% yield but requires rigorous exclusion of oxygen.

Sequential Acetylation of Hydroxyl Groups

One-Pot Triacetylation

Crude 3-(4-hydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one is treated with acetic anhydride (5 equiv) and DMAP (0.1 equiv) in pyridine at 50°C for 4 hours. This method acetylates all three phenolic -OH groups simultaneously, confirmed by the disappearance of O-H stretches (3300 cm⁻¹) in IR.

Stepwise Acetylation

Selective acetylation is achieved using protective groups:

  • 5- and 7-Positions : Reaction with acetyl chloride (2.2 equiv) in CH₂Cl₂ at 0°C, using Et₃N as base.

  • Phenyl -OH : After isolating 5,7-diacetoxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, the para -OH is acetylated with acetic anhydride (1.5 equiv) and H₂SO₄ (cat.) in refluxing toluene.
    Yield: 89% overall.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-2), 7.89 (d, J = 8.8 Hz, 2H, phenyl H-2/H-6), 7.12 (d, J = 8.8 Hz, 2H, phenyl H-3/H-5), 6.52 (s, 1H, H-8), 6.38 (s, 1H, H-6), 2.42 (s, 3H, OAc), 2.39 (s, 3H, OAc), 2.37 (s, 3H, OAc).

  • IR (KBr) : 1758 cm⁻¹ (C=O ester), 1662 cm⁻¹ (chromenone C=O).

Crystallographic Analysis

Single-crystal X-ray diffraction (source) confirms the planar chromenone system and antiperiplanar orientation of acetoxy groups. Key metrics:

ParameterValue
Space groupP2₁
a (Å)4.6967(7)
b (Å)10.7175(16)
c (Å)12.945(2)
β (°)94.827(8)
V (ų)649.30(17)
R0.0577

Industrial-Scale Production and Optimization

Solvent and Catalyst Screening

Industrial protocols (source) favor DMF over THF or DMSO due to higher solubility of intermediates. Catalytic DMAP reduces reaction times by 40% compared to pyridine alone.

Yield Optimization via Recrystallization

Crude product recrystallized from ethanol/water (9:1) achieves 95% purity. Scaling to 1 kg batches maintains consistent yield (78–82%) .

Chemical Reactions Analysis

Types of Reactions

5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: The acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy derivatives.

    Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Hydrolysis: Hydroxy derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Chroman-4-one derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following molecular formula: C23H18O11C_{23}H_{18}O_{11} . Its structure comprises an acetyloxy group, which enhances its solubility and biological activity. The chromenone backbone is known for its antioxidant properties, making it a candidate for various pharmacological applications.

Pharmacological Applications

1. Antioxidant Activity
Research indicates that flavonoids exhibit significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. A study demonstrated that compounds similar to 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate effectively scavenge reactive oxygen species (ROS), suggesting a potential role in preventing oxidative damage in cells .

2. Anti-inflammatory Effects
Flavonoids are also recognized for their anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This property is particularly relevant in conditions like arthritis and cardiovascular diseases.

3. Anticancer Potential
The anticancer properties of flavonoids have been extensively studied. This compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Studies

Case Study 1: Antioxidant Efficacy
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of several flavonoids, including derivatives of the chromenone structure. The results indicated that these compounds significantly reduced lipid peroxidation in cellular models, supporting their use as natural antioxidants .

Case Study 2: Anti-inflammatory Mechanisms
In a clinical trial, patients with chronic inflammatory diseases were administered a flavonoid-rich extract containing compounds similar to this compound. The study reported a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), indicating the compound's potential as an adjunct therapy for managing inflammation .

Case Study 3: Cancer Cell Line Studies
Research conducted on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism involved the upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2, highlighting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Research Findings and Implications

Substituent-Driven Activity: Methanesulfonyl and bromophenoxy groups enhance cytotoxicity and selectivity compared to acetyloxy groups, likely due to improved target affinity or reduced off-target effects .

Ester vs. Acetyl Modifications : Hydroxy-acetic/propionic acid esters (19-1742, 19-1743) offer tunable solubility but may require structural optimization to balance stability and activity .

Hybrid derivatives combining acetyl and sulfonyl groups are proposed for future studies .

Biological Activity

5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate, a synthetic derivative of coumarin, has garnered attention due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Coumarin nucleus
  • Functional Groups : Acetyloxy groups at positions 5 and 3, and a phenyl group at position 4.

The molecular formula for this compound is C19H18O5C_{19}H_{18}O_5, indicating a relatively complex structure conducive to various interactions with biological targets.

Research indicates several mechanisms through which this compound exerts its biological effects:

  • Antioxidant Activity : The presence of acetyloxy groups enhances the electron-donating ability of the molecule, which may contribute to its capacity to scavenge free radicals.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Anticancer Properties : Similar coumarin derivatives have shown promise in inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

Activity Type IC50/EC50 Values Reference
Antioxidant12.5 µM
COX Inhibition0.45 µM
LOX Inhibition0.30 µM
Cytotoxicity (Cancer Cells)15 µM (A549 cells)

Case Studies

  • Antioxidant Study : A study conducted by Kara et al. evaluated the antioxidant potential of various coumarin derivatives, including our compound, using DPPH and ABTS assays. The results indicated that it effectively scavenged free radicals with an IC50 value comparable to established antioxidants like ascorbic acid.
  • Anti-inflammatory Effects : In vitro studies demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS).
  • Anticancer Activity : A recent investigation focused on the cytotoxic effects of this compound on human lung cancer (A549) cells. The study revealed that it induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.

Q & A

Basic Question: What are the recommended spectroscopic techniques for structural characterization of this compound?

Answer:
For comprehensive structural elucidation, use a combination of:

  • Nuclear Magnetic Resonance (NMR):
    • 1H and 13C NMR to identify acetyloxy groups (δ ~2.3 ppm for CH3 and ~170 ppm for carbonyl carbons) and aromatic protons/carbons in the chromen core .
    • 2D NMR (COSY, HSQC, HMBC) to confirm connectivity between substituents and the chromen scaffold .
  • Mass Spectrometry (HRMS):
    • High-resolution ESI-MS to verify molecular weight (C21H16O8, calc. 396.0845) and fragmentation patterns .
  • X-ray Crystallography:
    • Single-crystal analysis to resolve stereochemical ambiguities and validate spatial arrangement of acetyloxy groups .

Table 1: Example spectroscopic data from analogous chromen derivatives :

TechniqueKey Observations (Analogous Compound)
1H NMR (CDCl3)δ 2.28 (s, 3H, OAc), δ 6.8–7.9 (m, aromatic)
13C NMRδ 169.8 (OAc), δ 176.2 (4-oxo)
HRMS[M+H]+ 397.0912 (Δ < 2 ppm)

Advanced Question: How to design experiments to evaluate the cytotoxic activity of this compound?

Answer:
Experimental Design:

  • Cell Lines: Use human cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous lines (e.g., HEK-293) for selectivity assessment .
  • Dose-Response Assays:
    • Treat cells with 0.1–100 µM concentrations for 48–72 hours.
    • Measure viability via MTT or resazurin assays; IC50 values indicate potency .
  • Mechanistic Studies:
    • Apoptosis Assays: Annexin V/PI staining and caspase-3 activation analysis.
    • ROS Detection: Use DCFH-DA probe to quantify oxidative stress .
  • Controls: Include doxorubicin (positive control) and DMSO (vehicle control).

Data Contradiction Analysis:
If cytotoxicity varies between studies, consider:

  • Structural Analogues: Compare with derivatives lacking acetyloxy groups (e.g., : compound 6 vs. 9 ), as substituents modulate bioactivity .
  • Solubility Differences: Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference .

Basic Question: What synthetic routes are feasible for introducing acetyloxy groups to the chromen scaffold?

Answer:
Methodology:

  • Acetylation of Hydroxyl Precursors:
    • React 7-hydroxy-chromen derivatives with acetyl chloride (AcCl) in anhydrous dichloromethane, using pyridine as a base (yield: 70–85%) .
    • Monitor reaction completion via TLC (hexane:EtOAc 3:1) .
  • Protection-Deprotection Strategy:
    • Use temporary protecting groups (e.g., TMS) for selective acetylation at positions 3, 5, and 7 .

Optimization Tips:

  • Avoid prolonged heating to prevent hydrolysis of acetyl groups.
  • Purify via column chromatography (silica gel, EtOAc/hexane gradient) .

Advanced Question: How to analyze environmental fate and biodegradation pathways of this compound?

Answer:
Experimental Framework (Adapted from ):

  • Abiotic Degradation:
    • Hydrolysis: Incubate in buffer solutions (pH 4–9) at 25°C; monitor via HPLC for acetyloxy group cleavage .
    • Photolysis: Expose to UV-Vis light (λ > 290 nm) and quantify degradation products .
  • Biotic Degradation:
    • Use soil/water microcosms with microbial consortia; track metabolite formation (e.g., free phenols) via LC-MS .
  • QSAR Modeling:
    • Predict logP and BCF (bioconcentration factor) using software like EPI Suite to assess bioaccumulation risks .

Basic Question: What are the solubility and stability considerations for handling this compound?

Answer:

  • Solubility:
    • Soluble in DMSO, DCM, and acetone; sparingly soluble in water (<0.1 mg/mL) .
  • Stability:
    • Store at -20°C under inert gas (N2/Ar) to prevent hydrolysis of acetyl groups .
    • Avoid prolonged exposure to light or moisture; use amber vials for storage .

Advanced Question: How to resolve discrepancies in reported bioactivity data across studies?

Answer:
Methodological Troubleshooting:

  • Purity Verification:
    • Ensure >95% purity via HPLC (C18 column, MeOH:H2O gradient) .
  • Assay Variability:
    • Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
  • Structural Confirmation:
    • Re-analyze disputed samples with X-ray crystallography to rule out polymorphic differences .

Table 2: Common pitfalls in bioactivity studies :

IssueResolution Strategy
Impurity interferenceRepurify compound; use orthogonal methods
Solvent toxicityReduce DMSO concentration (<0.1%)
Metabolic instabilityTest stability in cell culture media

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate

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